molecular formula C10H13ClN4O B14843296 (6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone

(6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone

Cat. No.: B14843296
M. Wt: 240.69 g/mol
InChI Key: ZACSLPPBYMAHQU-UHFFFAOYSA-N
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Description

(6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone is a compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone typically involves the reaction of 6-chloropyridazine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazine compounds .

Scientific Research Applications

(6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and piperazinyl groups enhances its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

(6-chloropyridazin-3-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H13ClN4O/c1-14-4-6-15(7-5-14)10(16)8-2-3-9(11)13-12-8/h2-3H,4-7H2,1H3

InChI Key

ZACSLPPBYMAHQU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl

Origin of Product

United States

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